sodium;(4Z)-4-[(1-hydroxynaphthalen-2-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate
Overview
Description
The compound with the identifier “sodium;(4Z)-4-[(1-hydroxynaphthalen-2-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate” is known as Eriochrome Black T. It is a complexometric indicator used in analytical chemistry, particularly in the determination of water hardness. The compound has a molecular formula of C20H12N3NaO7S and a molar mass of 461.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eriochrome Black T is synthesized through a series of chemical reactions involving naphthalene derivatives. The synthesis typically involves the nitration of naphthalene followed by sulfonation and diazotization reactions. The final product is obtained by coupling the diazonium salt with a suitable coupling component .
Industrial Production Methods
In industrial settings, the production of Eriochrome Black T involves large-scale chemical reactors where the nitration, sulfonation, and diazotization reactions are carefully controlled to ensure high yield and purity. The process requires stringent conditions, including temperature control and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Eriochrome Black T undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduction products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthalene derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Eriochrome Black T has a wide range of applications in scientific research:
Chemistry: Used as a complexometric indicator in titrations to determine metal ion concentrations.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Utilized in diagnostic assays to detect specific ions in biological samples.
Industry: Applied in water treatment processes to monitor and control water hardness.
Mechanism of Action
The mechanism by which Eriochrome Black T exerts its effects involves its ability to form stable complexes with metal ions. The compound binds to metal ions through its functional groups, forming a colored complex that can be detected visually or spectrophotometrically. This property makes it an effective indicator in complexometric titrations .
Comparison with Similar Compounds
Similar Compounds
Murexide: Another complexometric indicator used for similar purposes.
Calmagite: A dye used in the determination of calcium and magnesium ions.
Xylenol Orange: Employed in the detection of metal ions in various analytical procedures.
Uniqueness
Eriochrome Black T is unique due to its high sensitivity and specificity for metal ions, making it a preferred choice in many analytical applications. Its ability to form stable, colored complexes with a wide range of metal ions sets it apart from other indicators .
Properties
IUPAC Name |
sodium;(4Z)-4-[(1-hydroxynaphthalen-2-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O7S.Na/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25;/h1-10,21,25H,(H,28,29,30);/q;+1/p-1/b22-19-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUJLRKQZAPSDP-GXTSIBQPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N/N=C\3/C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N3NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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